Product packaging for 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine(Cat. No.:)

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine

Cat. No.: B7965641
M. Wt: 202.01 g/mol
InChI Key: VITHYEBBFYQSIT-UHFFFAOYSA-N
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Description

7-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine ( 1260663-83-9 ) is a brominated heterocyclic organic compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol . This compound serves as a valuable synthetic building block in organic chemistry and pharmaceutical research. The bromine atom at the 7-position makes it a versatile intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of the [1,3]dioxolo[4,5-b]pyridine moiety into more complex structures . The [1,3]dioxolo ring fused to the pyridine system is a common feature in molecules with biological activity, indicating its potential utility in medicinal chemistry for the development of new active compounds . Researchers can leverage this reagent in the synthesis of novel molecules for agrochemical, pharmaceutical, and materials science applications. Please handle with appropriate care; refer to the Safety Datasheet for detailed hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO2 B7965641 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-[1,3]dioxolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-8-6-5(4)9-3-10-6/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITHYEBBFYQSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CN=C2O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 2h 1 2 Dioxolo 4,5 B Pyridine and Analogous Structures

Strategies for the Construction of theCurrent time information in Pasuruan, ID.rsc.orgDioxolo[4,5-b]pyridine Core

The formation of the fused dioxolopyridine system is a critical step, which can be achieved by forming the dioxole ring onto a pre-existing pyridine (B92270) or by constructing the pyridine ring onto a dioxole precursor.

The construction of the 1,3-dioxole ring onto a pyridine backbone typically involves the cyclization of a dihydroxypyridine precursor. Starting with 2,3-dihydroxypyridine, reaction with a methylene (B1212753) source, such as diiodomethane or dibromomethane, in the presence of a base like cesium carbonate or potassium carbonate, facilitates the formation of the methylenedioxy bridge. This intramolecular cyclization yields the 2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine core. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.

Starting MaterialReagentBaseSolventYield (%)
2,3-DihydroxypyridineDiiodomethaneCs₂CO₃DMF~75-85
2,3-DihydroxypyridineDibromomethaneK₂CO₃Acetone~60-70

This table is generated based on typical reaction conditions for methylenedioxy bridge formation on catechol-like structures and is illustrative of the synthetic approach.

An alternative approach involves constructing the pyridine ring onto a pre-functionalized 1,3-dioxole molecule. ias.ac.inbohrium.com This is a common strategy in the synthesis of fused heterocycles. ias.ac.inbohrium.comslideshare.net Methods like the Friedländer annulation or the Gould-Jacobs reaction can be adapted for this purpose. For instance, a suitably functionalized 4,5-disubstituted-1,3-dioxole can undergo condensation and subsequent cyclization with a three-carbon component to form the pyridine ring. researchgate.net This method allows for the introduction of various substituents onto the pyridine ring during its formation. The synthesis of fused pyridine derivatives is a significant area of research due to their prevalence in pharmaceuticals and functional materials. bohrium.comnih.gov

Modern synthetic chemistry increasingly utilizes tandem or multi-component reactions (MCRs) to enhance efficiency by combining multiple steps into a single operation, thereby saving time and resources. researchgate.netuniba.it For the synthesis of the dioxolopyridine core, a potential MCR could involve the reaction of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source, a variation of the Hantzsch pyridine synthesis, adapted to a dioxole-containing substrate. researchgate.netmdpi.com Such one-pot syntheses are advantageous for creating molecular diversity and complexity in fewer steps. uniba.itbeilstein-journals.orgnih.gov These reactions often proceed through a series of condensation, addition, and cyclization steps to build the complex heterocyclic framework. researchgate.netbeilstein-journals.org

Regioselective Introduction of the Bromine Moiety at the 7-Position

Once the Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine core is synthesized, the next critical step is the regioselective introduction of the bromine atom. The electronic nature of the fused ring system directs electrophilic substitution, and specific techniques are required to ensure bromination occurs at the desired C7 position.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic systems. wikipedia.org For the Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine core, the electron-donating nature of the dioxole ring's oxygen atoms activates the aromatic system towards electrophilic attack. However, the pyridine nitrogen is deactivating. The regioselectivity is therefore a result of the interplay between these activating and deactivating effects.

Common brominating agents for this type of reaction include N-Bromosuccinimide (NBS) and bromine (Br₂). nih.govlibretexts.org The reaction is typically carried out in a suitable solvent, such as acetonitrile or dichloromethane, sometimes in the presence of a catalyst or promoter to enhance reactivity and selectivity. nih.govlibretexts.org The use of NBS is often preferred as it is a safer and more manageable source of electrophilic bromine compared to liquid bromine. nih.gov The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the 7-bromo isomer over other potential isomers. nih.gov

SubstrateBrominating AgentSolventConditionsProductYield (%)
2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridineN-Bromosuccinimide (NBS)Acetonitrile0 °C to RT, 8h7-Bromo-2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine~90
2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridineBromine (Br₂) / Acetic AcidAcetic AcidRT, 4h7-Bromo-2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine~80

This table represents typical outcomes for electrophilic bromination on activated heterocyclic systems. nih.gov

The mechanism involves the attack of the π-electron system of the pyridine ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (arenium ion). libretexts.orglibretexts.org Subsequent loss of a proton from the 7-position re-establishes aromaticity and yields the final 7-bromo product. libretexts.org

Palladium-catalyzed C-H bond activation has emerged as a powerful and highly regioselective tool for the functionalization of heterocycles. nih.govorganic-chemistry.org This methodology can be applied to the direct bromination of the Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine core. These reactions often utilize a directing group to guide the palladium catalyst to a specific C-H bond. nih.govorganic-chemistry.org In the case of pyridine-containing structures, the nitrogen atom of the pyridine ring can itself act as a directing group. nih.gov

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a ligand, an oxidant, and a bromine source like N-bromosuccinimide (NBS). nih.govbeilstein-journals.org The catalyst forms a complex with the substrate, facilitating the cleavage of the C-H bond at the 7-position and subsequent formation of a C-Br bond. This method offers high regioselectivity and can often be performed under milder conditions than traditional electrophilic bromination. nih.govorganic-chemistry.org

Indirect Bromination through Precursor Modification

A common strategy for the regioselective introduction of a bromine atom onto a pyridine ring involves the modification of a pre-existing functional group, such as an amino group. This can be achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. nih.govorganic-chemistry.orgmasterorganicchemistry.com

For the synthesis of 7-Bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine, a plausible precursor would be 7-amino-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine. The synthesis of this amino precursor can be accomplished through various established methods for the construction of the dioxolopyridine scaffold. Once the amino derivative is obtained, it can be subjected to diazotization using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group with a bromine atom, yielding the desired 7-bromo product. nih.govorganic-chemistry.orgmasterorganicchemistry.com

This indirect approach offers several advantages, including high regioselectivity, as the position of the bromine atom is predetermined by the location of the initial amino group. Additionally, the reaction conditions for Sandmeyer reactions are generally mild and tolerant of a variety of functional groups, making this a versatile method for the synthesis of substituted bromo-dioxolopyridines. nih.govorganic-chemistry.orgmasterorganicchemistry.com

A conceptually similar approach has been reported for the bromination of a masked form of 2-amino-3-hydroxypyridine, where an oxazolo[4,5-b]pyridine-2(3H)-one was brominated and subsequently hydrolyzed to reveal the desired 5-bromo-2-amino-3-hydroxypyridine. clockss.org This highlights the utility of using protecting or masking groups to achieve selective halogenation of pyridine rings.

Post-Synthetic Modification and Functionalization of the Core Scaffold

The bromine atom at the 7-position of the 2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine scaffold serves as a versatile handle for a wide range of post-synthetic modifications. These transformations allow for the introduction of diverse functionalities, enabling the exploration of the chemical space around this core structure.

N-Alkylation Reactions

The nitrogen atom of the pyridine ring in 7-Bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine is nucleophilic and can readily undergo alkylation reactions. This modification is a common strategy to introduce various alkyl or substituted alkyl groups, which can significantly influence the compound's physical and biological properties.

N-alkylation is typically achieved by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl sulfate, in the presence of a base. nih.govgoogle.com The choice of base and solvent can influence the reaction's efficiency and selectivity. Common bases include alkali metal carbonates (e.g., potassium carbonate), hydroxides (e.g., sodium hydroxide), or stronger bases like sodium hydride for less reactive alkylating agents. nih.gov The reaction can be performed in a variety of solvents, including polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. nih.gov

For instance, the N-alkylation of related 2-pyridone structures has been successfully achieved using various alkyl halides in the presence of a base, demonstrating the general applicability of this transformation to pyridine-based heterocycles. google.comnih.gov

Alkylating AgentBaseSolventProduct
Methyl IodideK2CO3DMF7-Bromo-2-methyl-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridinium iodide
Benzyl BromideNaOHAcetonitrile7-Bromo-2-benzyl-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridinium bromide
Ethyl BromoacetateNaHTHFEthyl 2-(7-bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridin-2-yl)acetate

This table represents plausible reaction conditions based on general knowledge of N-alkylation of pyridine derivatives.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The carbon-bromine bond at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These powerful bond-forming reactions allow for the introduction of a wide array of carbon-based substituents, including alkynyl, aryl, and heteroaryl groups. nih.govlibretexts.orgudel.edu

Sonogashira Coupling:

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govlibretexts.org This reaction is a highly efficient method for the formation of carbon-carbon triple bonds. 7-Bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine can be coupled with various terminal alkynes, such as phenylacetylene, to yield the corresponding 7-alkynyl derivatives. researchgate.net

Typical reaction conditions involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2], a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine or diisopropylamine. nih.gov The reaction is often carried out in solvents like tetrahydrofuran (THF) or DMF.

Suzuki Coupling:

The Suzuki reaction is a versatile method for the formation of carbon-carbon single bonds by coupling an organoboron compound (e.g., a boronic acid or ester) with an aryl or vinyl halide or triflate. udel.edunih.govnih.gov This reaction is catalyzed by a palladium complex in the presence of a base. 7-Bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine can be reacted with a variety of aryl or heteroaryl boronic acids, such as phenylboronic acid, to afford the corresponding 7-aryl or 7-heteroaryl derivatives. researchgate.net

Commonly used palladium catalysts include Pd(PPh3)4 or palladium(II) acetate with a phosphine (B1218219) ligand. A wide range of bases can be employed, with aqueous solutions of sodium carbonate, potassium carbonate, or potassium phosphate being frequently used. udel.edu The choice of solvent often depends on the specific substrates and can include toluene, dioxane, or aqueous solvent mixtures.

Coupling PartnerCatalyst SystemBaseSolventProduct
PhenylacetylenePd(PPh3)4, CuITriethylamineTHF7-(Phenylethynyl)-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine
Phenylboronic acidPd(OAc)2, PPh3K2CO3Toluene/Water7-Phenyl-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine
3-Pyridylboronic acidPdCl2(dppf)Cs2CO3Dioxane7-(Pyridin-3-yl)-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine

This table illustrates potential cross-coupling reactions and conditions based on established methodologies.

Other Derivatization Approaches

Beyond N-alkylation and cross-coupling reactions, the 7-Bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine scaffold can be functionalized through various other synthetic transformations. One such approach is lithiation followed by reaction with an electrophile .

Halogen-metal exchange is a powerful tool for the introduction of a diverse range of functional groups. Treatment of 7-Bromo-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of the corresponding 7-lithio derivative. This highly reactive organometallic intermediate can then be quenched with various electrophiles to introduce new substituents at the 7-position. growingscience.comresearchgate.net

For example, reaction of the 7-lithio intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Quenching with carbon dioxide would afford the carboxylic acid, while reaction with an alkyl halide could introduce an alkyl group. This methodology provides a complementary approach to cross-coupling reactions for the synthesis of functionalized derivatives.

ElectrophileReagentProduct
AldehydeBenzaldehyde(7-(2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridin-7-yl))(phenyl)methanol
Carbon DioxideCO2 (gas)2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine-7-carboxylic acid
Alkyl HalideMethyl Iodide7-Methyl-2H- Current time information in Pasuruan, ID.researchgate.netdioxolo[4,5-B]pyridine

This table provides examples of potential derivatizations via lithiation.

Chemical Reactivity and Transformation Pathways of 7 Bromo 2h 1 2 Dioxolo 4,5 B Pyridine

Reactivity at the Bromine Center

The bromine atom at the 7-position of the pyridine (B92270) ring is a key functional group that dictates a significant portion of the molecule's reactivity. This section details the primary transformation pathways involving this halogen.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the context of 7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine, the pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). youtube.comyoutube.com The bromine atom is located at a position analogous to the 3-position of a simple pyridine, which is generally less activated towards SNAr compared to the 2- and 4-positions. youtube.com

However, the reaction can be promoted under forcing conditions, such as high temperatures, or by using highly reactive nucleophiles. youtube.com The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product. nih.gov The presence of the dioxolo ring may have a modest electronic influence on the reactivity of the pyridine ring towards nucleophilic attack.

Common nucleophiles that could potentially displace the bromine in 7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine include amines, alkoxides, and thiolates. For instance, the reaction with amines would lead to the corresponding amino-substituted dioxolopyridines. youtube.com

A recent study has also highlighted a "directed SNAr" reaction where an ortho-iodobenzamide undergoes ortho-specific substitution with an amine in the presence of pyridine, without the need for a strong electron-withdrawing group. nih.gov While this specific methodology applies to a different system, it underscores the ongoing development of novel SNAr strategies that could potentially be adapted for compounds like 7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine.

Radical Reactions

The carbon-bromine bond in 7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine can also undergo homolytic cleavage to participate in radical reactions. These transformations offer alternative pathways for functionalization, often under milder conditions than traditional ionic reactions.

One notable example of a radical reaction applicable to aryl bromides is radical cyanation. Organophotoredox catalysis has emerged as a powerful tool for the cyanation of aryl bromides using a photogenerated silyl (B83357) radical to abstract the bromine atom, forming an aryl radical which is then trapped by a cyanide source like tosyl cyanide. nih.gov This method is tolerant of a range of functional groups and proceeds at room temperature. nih.gov

Another relevant radical process is the hydroarylation of olefins. Photoredox catalysis can be employed to generate a pyridyl radical from a halopyridine, which can then add to an alkene. nih.gov The regioselectivity of this reaction can be controlled by the choice of solvent. nih.gov For instance, in the case of 3,4-dibromopyridine, chemoselective reaction occurs at the more electron-poor 4-position. nih.gov

Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. uni.lulibretexts.org This reaction is widely used to form biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne to form a C(sp2)-C(sp) bond. sigmaaldrich.comdtic.milmasterorganicchemistry.com This reaction is typically carried out under mild conditions using a base, such as an amine, which also often serves as the solvent. sigmaaldrich.com The reaction is valuable for the synthesis of arylalkynes. Numerous catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, have been developed for this transformation, some of which operate under copper-free conditions. dtic.mil

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. The reaction mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to give the product and regenerate the catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. nih.gov The reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine. nih.gov A wide variety of phosphine (B1218219) ligands have been developed to facilitate this reaction with different classes of amines.

Table 1: Overview of Metal-Mediated Transformations of Aryl Bromides

Reaction Name Reactants Catalyst/Reagents Product
Suzuki-Miyaura Coupling Aryl Bromide, Boronic Acid/Ester Pd Catalyst, Base Biaryl
Sonogashira Coupling Aryl Bromide, Terminal Alkyne Pd Catalyst, Cu Cocatalyst, Base Arylalkyne
Heck Coupling Aryl Bromide, Alkene Pd Catalyst, Base Substituted Alkene
Buchwald-Hartwig Amination Aryl Bromide, Amine Pd Catalyst, Ligand, Base Arylamine

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine is a Lewis basic site and can participate in a range of chemical transformations.

Coordination Chemistry Potential

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to a wide variety of metal ions to form metal complexes. Pyridine and its derivatives are common ligands in coordination chemistry, and they can form complexes with various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and other ligands present. sigmaaldrich.com

7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine would be expected to act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. The steric and electronic properties of the dioxolo and bromo substituents would influence the stability and structure of the resulting complexes. In some cases, ligands containing a pyridine ring can act as "expanded ligands" where a metal complex of the ligand itself can act as a larger ligand for another metal center. While the dioxolo moiety is not typically considered a strong coordinating group, the possibility of it participating in chelation in specific contexts cannot be entirely ruled out, which would lead to more complex coordination behavior.

The coordination of the pyridine nitrogen to a metal can also influence the reactivity of the ring system. For instance, coordination to a Lewis acid can enhance the electrophilicity of the pyridine ring, potentially facilitating nucleophilic attack.

Table 2: Common Geometries of Metal-Pyridine Complexes

Coordination Number Geometry Example Metal Ions
2 Linear Ag+, Au+
4 Tetrahedral Co2+, Cu+
4 Square Planar Ni2+, Pd2+, Pt2+
6 Octahedral Cr3+, Co3+, Ru2+

N-Oxidation and Subsequent Transformations

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or, more commonly, meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which activates the 2- and 4-positions towards electrophilic substitution. Conversely, the positive charge on the nitrogen atom enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

The N-oxide of 7-Bromo-2H- Current time information in Pasuruan, ID.youtube.comdioxolo[4,5-B]pyridine would therefore be expected to show enhanced reactivity towards nucleophiles at the position ortho to the nitrogen (position 6), potentially facilitating the displacement of a group at this position if one were present. More importantly, the N-oxide functionality itself can participate in reactions. For example, pyridine N-oxides can be used as oxygen transfer reagents in various transformations. They can also be deoxygenated to regenerate the parent pyridine. Furthermore, the presence of the N-oxide can direct functionalization at other positions of the ring.

Table 3: Common Reagents for Pyridine N-Oxidation

Reagent Typical Conditions
Hydrogen Peroxide / Acetic Acid Heating
meta-Chloroperoxybenzoic Acid (m-CPBA) Chlorinated solvent, room temperature or below
Caro's acid (H2SO5) Aqueous solution
Dimethyldioxirane (DMDO) Acetone, room temperature

Reactivity of thebeilstein-journals.orgresearchgate.netDioxole Moiety

The beilstein-journals.orgresearchgate.netdioxole ring, a five-membered heterocyclic acetal (B89532), is a key structural feature of 7-Bromo-2H- beilstein-journals.orgresearchgate.netdioxolo[4,5-b]pyridine. Its reactivity is generally characterized by susceptibility to cleavage under certain conditions and potential reactions at the methylene (B1212753) bridge.

Ring-Opening Reactions

Detailed experimental studies specifically documenting the ring-opening reactions of 7-Bromo-2H- beilstein-journals.orgresearchgate.netdioxolo[4,5-b]pyridine are not extensively available in the current body of scientific literature. However, based on the known chemistry of related beilstein-journals.orgresearchgate.netdioxole and acetal compounds, certain predictions can be made.

Acid-Catalyzed Hydrolysis: The beilstein-journals.orgresearchgate.netdioxole ring is an acetal and is therefore expected to be susceptible to hydrolysis under acidic conditions. This reaction would involve protonation of one of the oxygen atoms, followed by nucleophilic attack of water, leading to the cleavage of the C-O bond and ultimately opening of the dioxole ring. The expected product of such a reaction would be a dihydroxy-substituted pyridine derivative. The general mechanism is outlined below:

StepDescription
1Protonation of a dioxole oxygen atom by an acid catalyst.
2Nucleophilic attack by water on the protonated carbon.
3Cleavage of a C-O bond, leading to ring opening.
4Deprotonation to yield the final dihydroxy product.

Base-Catalyzed Hydrolysis: In contrast to acidic conditions, the beilstein-journals.orgresearchgate.netdioxole ring is generally stable under basic or neutral conditions. The absence of a readily abstractable proton on the dioxole ring itself and the poor leaving group nature of the alkoxide that would be formed make base-catalyzed ring-opening reactions unfavorable.

Reactions Involving the Methylene Bridge (if applicable, regarding the "2H" notation)

The "2H" notation in 7-Bromo-2H- beilstein-journals.orgresearchgate.netdioxolo[4,5-b]pyridine indicates the presence of a methylene group (-CH2-) at the 2-position of the dioxole ring. This methylene bridge is a potential site for chemical modification.

Oxidation: The methylene bridge could be susceptible to oxidation to a carbonyl group, which would transform the beilstein-journals.orgresearchgate.netdioxole ring into a cyclic carbonate. This transformation would likely require a potent oxidizing agent.

Rearrangement Reactions and Isomerization Pathways

Currently, there is a lack of specific studies in the peer-reviewed literature detailing the rearrangement or isomerization pathways of 7-Bromo-2H- beilstein-journals.orgresearchgate.netdioxolo[4,5-b]pyridine. While photochemical and thermal rearrangements are known for some heterocyclic systems, no such transformations have been documented for this specific compound.

It is important to note that while general principles of reactivity can be applied, the specific electronic and steric environment of 7-Bromo-2H- beilstein-journals.orgresearchgate.netdioxolo[4,5-b]pyridine may lead to unique and unexpected chemical behavior. Further experimental investigation is required to fully elucidate the reactivity of this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as their connectivity.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum for 7-Bromo-2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the two protons of the methylene (B1212753) bridge in the dioxolo ring.

The two aromatic protons (H-5 and H-6) would appear as doublets due to coupling with each other. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom would shift these signals downfield, likely in the range of 7.0-8.5 ppm.

The methylene protons (-OCH₂O-) of the dioxolo ring are expected to produce a singlet, as they are chemically equivalent and not coupled to other protons. This signal would appear further upfield, typically in the 5.5-6.5 ppm range, due to the shielding effect of the adjacent oxygen atoms.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the distinct chemical environments of the molecule. mdpi.com

The carbons of the pyridine ring (C-5, C-6, C-7, C-7a, C-3a) would resonate in the aromatic region (110-160 ppm). The carbon atom bonded to the bromine (C-7) is expected to be shifted to a higher field (more shielded) compared to a non-brominated equivalent, typically appearing around 110-125 ppm. The carbons adjacent to the nitrogen and oxygen atoms will be shifted further downfield.

The methylene carbon (C-2) of the dioxolo ring would be found in the range of 95-105 ppm, a characteristic chemical shift for such functionalities.

Predicted ¹H and ¹³C NMR Chemical Shifts

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra and for differentiating between possible isomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 7-Bromo-2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine, a cross-peak would be observed between the signals for H-5 and H-6, confirming their adjacent positions on the pyridine ring. The methylene protons (H-2) would not show any COSY correlations, consistent with their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals: H-5 to C-5, H-6 to C-6, and the methylene protons (H-2) to the dioxolo carbon (C-2). This technique is invaluable for assigning the carbon signals unambiguously.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations would include:

The methylene protons (H-2) showing correlations to the bridgehead carbons C-3a and C-7a.

Aromatic proton H-5 correlating to C-7 and C-3a.

Aromatic proton H-6 correlating to C-7a. These correlations would confirm the fusion of the dioxolo and pyridine rings and the position of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the methylene protons (H-2) and the aromatic proton at H-3, confirming their spatial proximity and further solidifying the geometric structure.

X-ray Diffraction for Solid-State Structural Elucidation

Should a suitable single crystal of 7-Bromo-2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine be obtained, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the planarity of the aromatic portion.

Conformation: Elucidating the conformation of the five-membered dioxolo ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential halogen bonding involving the bromine atom or π-stacking interactions between the aromatic rings.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

For 7-Bromo-2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine (Molecular Formula: C₆H₄BrNO₂), the mass spectrum is expected to exhibit a distinctive molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (an M/M+2 doublet), which is a characteristic signature for a monobrominated compound.

Predicted Mass Spectrometry Data

Common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) or hydrogen bromide ([M-HBr]⁺). Another plausible fragmentation would be the cleavage of the dioxolo ring, such as the loss of formaldehyde (CH₂O).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The spectra for 7-Bromo-2H- Current time information in Pasuruan, ID.rsc.orgdioxolo[4,5-b]pyridine would be expected to show characteristic absorption bands corresponding to its structural features:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene (-CH₂-) group's symmetric and asymmetric stretching vibrations would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the pyridine ring skeleton would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The strong, characteristic asymmetric and symmetric C-O stretching of the dioxolo ether linkage would be prominent in the 1000-1250 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond vibration would be found in the far-infrared region, typically between 500 and 650 cm⁻¹.

Predicted Key Vibrational Frequencies

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbitals, and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance between accuracy and computational cost. youtube.com For a molecule like 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine, DFT calculations can elucidate its electronic structure and predict its reactivity. tandfonline.com The theory is used to calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms and the bromine atom might show positive potential.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data typical for a molecule like 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine, as calculated by DFT methods (e.g., B3LYP/6-311++G(d,p)).

ParameterTypical ValueSignificance
EHOMO-6.5 to -7.5 eVElectron-donating ability
ELUMO-1.0 to -2.0 eVElectron-accepting ability
Energy Gap (ΔE)4.5 to 6.5 eVChemical reactivity and stability
Dipole Moment (µ)2.0 to 3.5 DebyeMolecular polarity
Electronegativity (χ)3.7 to 4.7 eVPower to attract electrons
Chemical Hardness (η)2.2 to 3.2 eVResistance to change in electron configuration

Ab Initio Methods for High-Accuracy Predictions

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles (i.e., the laws of quantum mechanics and the values of fundamental physical constants) without using any experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. researchgate.net

While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate predictions for molecular geometries, energies, and other properties, serving as a benchmark for less expensive methods. nih.gov For 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine, high-level ab initio calculations could be used to precisely determine its heat of formation, ionization potential, and electron affinity, providing valuable thermochemical data. researchgate.net The choice of method depends on the desired accuracy and the available computational resources, with Coupled Cluster methods generally providing the "gold standard" for accuracy for small to medium-sized molecules. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, from their preferred shapes to the pathways of their chemical transformations.

Conformational Analysis

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For a fused ring system like 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine, the structure is relatively rigid. However, the dioxolo ring can adopt different conformations, such as a planar or an envelope shape. Computational methods can be used to perform a potential energy surface scan by systematically rotating specific bonds or puckering the ring and calculating the energy of each resulting geometry. This process identifies the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. Understanding the preferred conformation is essential as it influences the molecule's packing in a crystal and its interaction with biological targets or other molecules.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. osu.edu By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate—and any intermediates. princeton.edu

For 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the bromine-substituted position. nih.gov By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. These studies can explain regioselectivity and provide insights that are crucial for optimizing reaction conditions in a laboratory setting. osu.edunih.gov

Table 2: Illustrative Data for a Hypothetical Reaction Pathway This table shows representative calculated energies for a hypothetical nucleophilic substitution reaction on 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine + Nucleophile0.0
Transition State 1First energy barrier+25.5
IntermediateMeisenheimer-like complex+5.2
Transition State 2Second energy barrier (leaving group departure)+15.8
ProductsSubstituted product + Bromide-10.3

Surface Interaction Studies

Investigating how molecules interact with each other and with surfaces is key to understanding their behavior in the solid state and in various applications like materials science and catalysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify close intermolecular contacts, which are indicative of interactions like hydrogen bonds and halogen bonds. mdpi.comiucr.org Red spots on the d_norm map highlight contacts shorter than the van der Waals radii sum, indicating strong interactions. mdpi.com

Table 3: Illustrative Hirshfeld Surface Analysis Results This table shows a hypothetical percentage contribution of various intermolecular contacts for crystalline 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine.

Intermolecular ContactTypical Contribution (%)
H···H45 - 55%
Br···H / H···Br15 - 25%
C···H / H···C10 - 15%
O···H / H···O5 - 10%
N···H / H···N3 - 7%
Br···C / C···Br1 - 3%

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to study the adsorption of molecules onto surfaces. doi.org This is particularly relevant for applications such as corrosion inhibition, where organic molecules form a protective layer on a metal surface. mdpi.comuctm.edu

To study the adsorption of 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine, an MC simulation would model the molecule and a chosen surface (e.g., an iron surface for corrosion studies). mdpi.com The simulation would then explore a vast number of possible positions and orientations of the molecule on the surface, calculating the interaction energy for each configuration. researchgate.net The output provides the most stable adsorption configuration and the corresponding adsorption energy, indicating the strength of the interaction between the molecule and the surface. mdpi.com A high negative adsorption energy suggests strong, spontaneous adsorption. These simulations can predict whether the molecule adsorbs in a flat or upright orientation and which atoms are primarily involved in the binding. doi.org

Table 4: Illustrative Monte Carlo Simulation Output for Adsorption This table provides representative data from an MC simulation of 7-Bromo-2H- Current time information in Pasuruan, ID.mdpi.comdioxolo[4,5-B]pyridine on an Fe(110) surface in a simulated aqueous environment.

ParameterTypical Value
Adsorption Energy (Total)-150 to -200 kcal/mol
Adsorption Energy (Rigid)-140 to -180 kcal/mol
Deformation Energy-10 to -20 kcal/mol
dEads/dNi (Molecule)-40 to -60 kcal/mol
dEads/dNi (Water)-5 to -15 kcal/mol

In Silico Approaches for Chemical Design and Property Prediction

Computational, or in silico, methods are integral to modern chemical research and drug discovery, providing a rapid and cost-effective means to predict the properties of novel compounds and guide synthetic efforts. For 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine and its analogs, these theoretical investigations can elucidate structural, electronic, and pharmacokinetic characteristics, thereby accelerating the design of molecules with desired biological activities.

Detailed research into related heterocyclic systems, such as pyridine (B92270) and thiazolopyridine derivatives, demonstrates the power of these computational tools. Methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are routinely employed to forecast the behavior of new chemical entities.

QSAR studies, for instance, establish a mathematical correlation between the chemical structure of a compound and its biological activity. For series of related compounds, such as substituted 3H-thiazolo[4,5-b]pyridin-2-ones, QSAR models have been successfully developed to predict their antioxidant activity. researchgate.netdmed.org.ua These models often incorporate a variety of descriptors, including 1D, 2D, 3D, and quantum-chemical parameters, to capture the molecular features that govern activity. researchgate.net Such approaches could be applied to a library of 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine derivatives to identify key structural motifs for a desired biological effect.

Molecular docking is another powerful in silico technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. This method is instrumental in structure-based drug design. For example, docking studies have been used to investigate the interactions of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with the enzyme α-amylase to assess their potential as anti-diabetic agents. nih.govplos.org Similarly, molecular docking has been employed to guide the optimization of pyridine derivatives as anticoagulants by targeting the active site of thrombin. nih.gov For 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine, docking simulations could predict its binding affinity and mode of interaction with various biological targets, thereby prioritizing it for further experimental testing.

Furthermore, the prediction of ADMET properties is a critical step in the early stages of drug development to assess the viability of a compound as a drug candidate. Online servers and specialized software can calculate a range of pharmacokinetic and toxicity parameters. Studies on sulfonamide derivatives containing pyridine moieties have utilized in silico ADMET prediction to evaluate their drug-likeness. nih.gov These predictions can provide insights into properties like intestinal absorption, blood-brain barrier penetration, and potential toxicity, guiding the design of safer and more effective molecules.

While specific computational studies on 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine are not extensively reported, the established methodologies applied to analogous pyridine-containing heterocyclic systems provide a clear framework for its theoretical investigation. Based on these approaches, a hypothetical profile of predicted properties for 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine can be generated to guide its potential development.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine

PropertyPredicted ValueMethod
Molecular Weight216.02 g/mol Calculation
LogP1.75ALOGPS
Topological Polar Surface Area (TPSA)34.14 ŲCalculation
Number of Hydrogen Bond Donors0Calculation
Number of Hydrogen Bond Acceptors3Calculation
Lipinski's Rule of Five Violations0Rule-based
Molar Refractivity42.15 cm³Calculation

Table 2: Hypothetical Molecular Docking and ADMET Predictions for 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine

ParameterPredicted OutcomeTarget/Model
Docking Score-6.8 kcal/molHypothetical Kinase Target
Human Intestinal AbsorptionHighIn silico ADMET model
Blood-Brain Barrier PenetrationYesIn silico ADMET model
CYP2D6 InhibitorNoIn silico ADMET model
AMES ToxicityNon-mutagenicIn silico ADMET model

These tables represent the types of data that can be generated through in silico approaches to guide the design and prediction of properties for 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-b]pyridine and its derivatives. The application of these computational tools is a crucial step in the rational design of novel compounds with potential therapeutic applications.

Applications As a Synthetic Synthon and in Advanced Materials Research

Role as a Key Intermediate in Organic Synthesis

The presence of a bromine atom on the pyridine (B92270) ring is the key feature that defines 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine as a valuable synthetic intermediate. This halogen atom serves as a reactive handle, allowing for a variety of chemical transformations, primarily through cross-coupling and nucleophilic substitution reactions. This versatility enables chemists to introduce new functional groups and construct more complex molecular frameworks.

Precursor for Complex Heterocyclic Systems

The bromo-group on the pyridine core is an ideal electrophilic site for carbon-carbon and carbon-heteroatom bond-forming reactions, making it a foundational precursor for more elaborate heterocyclic systems. While specific examples detailing the derivatization of 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine are not extensively documented in public literature, its synthetic potential can be inferred from the well-established chemistry of analogous bromo-substituted pyridines.

Modern synthetic methods frequently utilize bromo-pyridines to construct complex drug-like molecules and fused heterocyclic scaffolds. For instance, the synthesis of novel thiazolo[5,4-b]pyridine (B1319707) derivatives, which have been identified as potent c-KIT kinase inhibitors, often begins with a bromo-substituted pyridine. In one such synthesis, a Suzuki cross-coupling reaction was employed to couple a boronic acid pinacol (B44631) ester at the site of the bromine atom, demonstrating a key strategy for elaborating the core structure. nih.gov Similarly, the construction of other fused systems, such as thiazolo[4,5-b]pyridines and triazolo[4′,5′:4,5]furo[2,3-c]pyridines, relies on the reactivity of functionalized pyridine precursors. nih.govresearchgate.netdmed.org.ua These examples highlight the role of the bromo-substituent as a linchpin for building molecular complexity, a role that 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine is well-suited to play. The reactions can lead to the formation of diverse derivatives, including those with antioxidant properties. pensoft.net

Ligand Design for Catalysis

The pyridine nucleus is a ubiquitous component in the design of ligands for transition metal catalysis due to the coordinating ability of its nitrogen atom. The 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine scaffold provides a platform for creating new ligands through modification at the bromine position. The bromo-group can be transformed via reactions such as lithiation followed by quenching with an electrophile, or more commonly, through palladium-catalyzed cross-coupling reactions, to introduce phosphine (B1218219), amine, or other coordinating moieties.

This approach is fundamental in creating mono- or bidentate ligands that can chelate to a metal center. The thiazolo[5,4-b]pyridine scaffold, for example, has been used to discover various kinase inhibitors where the nitrogen atoms of the heterocyclic system act as key hinge-binding motifs. nih.gov This illustrates how the strategic placement of nitrogen atoms within a rigid heterocyclic framework is crucial for molecular recognition and, by extension, for catalytic activity. By functionalizing the bromo-position, 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine could be used to develop novel ligands with tailored steric and electronic properties for applications in homogeneous catalysis.

Development of Functional Materials

The electronic characteristics of the 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine structure suggest its potential for use in the creation of advanced materials. The combination of an electron-deficient pyridine ring, an electron-rich dioxole system, and a modifiable bromo-group allows for the tuning of optoelectronic and surface-active properties.

Optoelectronic Applications

Organic compounds with donor-π-acceptor (D-π-A) architectures are of significant interest for optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. The 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine molecule contains elements that could be incorporated into such systems. The dioxole group can act as a weak electron donor, while the pyridine ring is an electron acceptor.

Research on structurally similar compounds supports this potential. For example, a study on bromomethyl coumarin (B35378) derivatives incorporating a 6-Bromo-benzo Current time information in Pasuruan, ID.saudijournals.comdioxol-5-yl moiety demonstrated intramolecular charge transfer (ICT) characteristics, which are crucial for optoelectronic applications. researchgate.net Computational studies on other bromo-substituted aromatic systems have involved the analysis of molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to predicting a material's electronic behavior. researchgate.net The bromine atom itself can influence these properties and also serves as a site for further functionalization, such as introducing extended π-conjugated groups to tune the absorption and emission spectra of the resulting material. mdpi.com The electrostatic potential of a bromine atom in such a molecule can be anisotropic, presenting a "σ-hole" that can influence intermolecular interactions. mdpi.com

Components in Polymer Chemistry

The field of polymer chemistry often utilizes monomers containing halogen atoms, particularly bromine, as reactive sites for polymerization reactions. Aryl bromides are common starting materials for polycondensation reactions such as Suzuki, Stille, and Heck cross-couplings. These reactions form new carbon-carbon bonds, allowing for the creation of conjugated polymers.

Given its structure, 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine could theoretically serve as a monomer or a co-monomer in the synthesis of novel polymers. The polymerization would proceed via the reactive C-Br bond, incorporating the rigid and electronically active dioxolo-pyridine unit into the polymer backbone. Such polymers could exhibit interesting properties for applications in electronics, sensing, or as specialty materials, depending on the co-monomer used and the resulting polymer architecture.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are widely recognized as effective corrosion inhibitors for metals in aggressive acidic or alkaline environments. nih.govnih.gov These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. saudijournals.com The adsorption occurs through the sharing of lone pair electrons from the heteroatoms (N, O) with the vacant d-orbitals of the metal. saudijournals.com

The molecular structure of 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine possesses all the key features of an effective corrosion inhibitor:

A pyridine nitrogen atom with a lone pair of electrons.

Two oxygen atoms in the dioxole ring, also with lone pair electrons.

A planar aromatic system that facilitates strong adsorption onto the metal surface.

Pyridine derivatives, in particular, have been investigated and shown to be efficient corrosion inhibitors for steel. eurjchem.com Studies on various drugs and organic molecules have demonstrated that the presence of polar functional groups and heteroatoms leads to high inhibition efficiencies, often exceeding 90%. researchgate.net For example, some expired antibiotics have shown remarkable inhibition efficiencies of over 85% for mild steel in sulfuric acid. nih.gov Given these principles, 7-Bromo-2H- Current time information in Pasuruan, ID.saudijournals.comdioxolo[4,5-B]pyridine is a highly promising candidate for investigation in corrosion inhibition studies.

Table of Research Findings on Related Corrosion Inhibitors

Inhibitor TypeMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
Pyridine DerivativesCarbon SteelHClNot specified eurjchem.com
Cloxacillin (drug)Mild SteelHCl~81 saudijournals.com
Quinolines (derivatives)Mild SteelHCl94.21 saudijournals.com
Glibenclamide (expired drug)Mild Steel0.5 M H₂SO₄86.5 nih.gov
Glimepiride (expired drug)Mild Steel0.5 M H₂SO₄90.4 nih.gov
Tramadol (expired drug)Mild Steel0.5 M H₂SO₄94.0 nih.gov
CatecholAluminum AlloyBicarbonate Buffer (pH 11)98.0 nih.gov
ResorcinolAluminum AlloyBicarbonate Buffer (pH 11)98.7 nih.gov
Xylopia cayennensis extractC38 Steel1 M HCl94 researchgate.net

Advanced Chemical Probes and Tools (Non-Biological Labeling)

While the core structure of 7-Bromo-2H- nih.govbldpharm.comdioxolo[4,5-B]pyridine suggests its potential as a scaffold in materials science, a comprehensive review of current scientific literature reveals a notable absence of specific research focused on its direct application in the development of advanced chemical probes for non-biological labeling. The inherent functionalities—a bromine atom ripe for cross-coupling reactions and a heterocyclic dioxolopyridine core—theoretically permit its elaboration into more complex systems. However, documented examples of this pathway leading to tools for non-biological labeling are not found in peer-reviewed sources.

The functionalization of pyridine and its derivatives is a well-established field in chemistry. For instance, various pyridine-containing compounds are utilized in the synthesis of fluorescent probes and markers. These often involve the strategic modification of the pyridine ring to modulate electronic properties and enable detection of specific analytes or to tag materials. For example, derivatives of 1,4-dihydropyridine (B1200194) have been explored as fluorescent probes for nitric oxide, operating on the principle of a specific chemical reaction leading to a change in fluorescence. google.com Similarly, other heterocyclic systems like oxazolopyridines have been developed into fluorescent markers for imaging in material and biological contexts. nih.gov

The potential synthetic utility of the bromine atom on the 7-Bromo-2H- nih.govbldpharm.comdioxolo[4,5-B]pyridine scaffold is significant. Halogenated pyridines are common precursors in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This could, in principle, be used to attach fluorophores, chromophores, or other reporter groups. Theoretical studies on the functionalization of pyridine highlight various mechanisms, such as nucleophilic attack and metal-catalyzed C-H bond activation, to introduce new substituents. mdpi.com

Despite these general principles and the extensive research into related pyridine derivatives for sensing and labeling, the specific compound 7-Bromo-2H- nih.govbldpharm.comdioxolo[4,5-B]pyridine remains unexploited in the documented literature for creating non-biological chemical probes. Research into similar structures, such as 7-azaindoles (1H-pyrrolo[2,3-b]pyridine), shows extensive efforts in functionalization for applications in medicinal and materials chemistry, underscoring the value of the pyridine core in building complex molecular architectures. researchgate.net

The lack of specific data for 7-Bromo-2H- nih.govbldpharm.comdioxolo[4,5-B]pyridine in this application area suggests that its potential may be yet untapped or that it is primarily used as an intermediate in synthetic pathways for other target molecules not related to non-biological probes.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine, future research should prioritize the move away from traditional, often harsh, synthesis conditions toward more sustainable alternatives.

Key research objectives include:

Catalyst-Free Reactions: Investigating reaction pathways that proceed efficiently without the need for metal catalysts, which can be toxic and costly. For related pyridine (B92270) derivatives, catalyst-free bromination protocols using N-bromosuccinimide (NBS) in environmentally friendly solvents like water have proven effective, suggesting a viable path for greener synthesis. scirp.org

Green Solvents: A systematic exploration of green solvents, such as ionic liquids or supercritical fluids, could lead to more sustainable production processes with easier product isolation and reduced solvent waste.

Table 1: Comparison of Synthetic Methodologies

Methodology Traditional Approach Potential Sustainable Alternative Key Advantages of Alternative
Bromination Use of excess bromine, chlorinated solvents. N-Bromosuccinimide (NBS) in water. Reduced toxicity, simplified workup, eco-friendly. scirp.org
Cyclization High temperatures, long reaction times with conventional heating. Microwave-assisted heating. Drastic reduction in reaction time, potential for higher yields. researchgate.net

| Cross-Coupling | Use of palladium or copper catalysts with phosphine (B1218219) ligands. | Development of ligand-free or more sustainable catalyst systems (e.g., iron-based). | Lower cost, reduced toxicity, and easier catalyst removal. beilstein-journals.org |

Investigation of Undiscovered Reactivity Patterns

The reactivity of 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine is largely dictated by the bromine substituent and the electronic nature of the fused heterocyclic core. While its use in standard cross-coupling reactions is anticipated, a vast landscape of reactivity remains to be charted.

Future studies should focus on:

Selective Cross-Coupling Reactions: Research into the selective functionalization of the molecule is crucial. In similar poly-halogenated pyridine systems, cross-coupling reactions have been shown to occur preferentially at specific positions based on the electronic environment. mdpi.com A detailed study of Heck, Suzuki, and Sonogashira couplings could reveal regioselective preferences for 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine, enabling the synthesis of a diverse library of derivatives.

C-H Bond Activation: Direct functionalization of the pyridine or dioxolo ring through C-H activation would represent a highly atom-economical synthetic strategy. Exploring this with various transition-metal catalysts could unlock novel pathways to substituted analogues that are difficult to access through traditional means.

Fischer Indole (B1671886) Synthesis Analogs: The Fischer indole synthesis is a powerful tool for creating complex heterocyclic frameworks. This method has been successfully applied to prepare 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, demonstrating its utility in building upon a bromo-pyridine core. researchgate.net Applying similar cyclization strategies starting from derivatives of 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine could yield novel and structurally complex molecules.

Integration with Flow Chemistry and Automation Technologies

The transition from batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, reproducibility, and scalability. The integration of these technologies is a significant, yet unaddressed, opportunity for the synthesis of 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine and its derivatives.

Key areas for development include:

Automated Synthesis Platforms: Developing an automated flow synthesis platform for this class of compounds would enable rapid library generation for screening purposes. Such systems have been effectively used to synthesize various tetrahydro-naphthyridines from primary amine feedstocks by sequencing multiple reaction steps, such as photoredox-catalysed reactions and intramolecular N-arylation, in a continuous flow. nih.gov

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps without the need for intermediate isolation and purification. A future challenge would be to design a multi-step sequence, for example, a bromination followed by a cross-coupling reaction, to produce functionalized derivatives of 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine in a single, continuous operation. This approach has been used to combine photoredox-catalysed steps with palladium-catalysed C-N bond formation. nih.gov

Microreactor Technology: Utilizing microreactors can provide precise control over reaction parameters like temperature and mixing, often leading to higher yields and fewer byproducts. This has been demonstrated in various syntheses, including the preparation of azo compounds and carbonylation reactions. beilstein-journals.org

Table 2: Potential Flow Chemistry Applications

Research Area Objective Potential Benefit Relevant Precedent
Library Synthesis Rapidly generate a diverse set of derivatives for biological or materials screening. High-throughput synthesis, reduced development time. Automated synthesis of spirocyclic tetrahydronaphthyridines. nih.gov
Process Intensification Increase the productivity and efficiency of the synthesis. Higher throughput, improved safety, and smaller manufacturing footprint. Gram-scale flow synthesis of THN derivatives with high productivity. nih.gov

| Hazardous Chemistry | Safely perform reactions involving unstable intermediates or hazardous reagents. | Enhanced safety by minimizing the volume of hazardous material at any given time. | In situ generation and quenching of diazonium compounds. beilstein-journals.org |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. For 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine, the development of bespoke computational models is an important frontier.

Future research should endeavor to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives shows biological activity, 2D and 3D-QSAR models can be developed to correlate structural features with activity. jchemlett.com These models can then predict the potential efficacy of novel, unsynthesized analogues, guiding synthetic efforts toward more potent compounds. Such models have been used to identify promising drug candidates for conditions like glioblastoma and Chlamydia trachomatis infections. jchemlett.comnih.gov

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, predict regioselectivity in electrophilic or nucleophilic attacks, and understand the stability of intermediates. This insight can help in optimizing reaction conditions and exploring novel reactivity.

In Silico Screening: Virtual screening of libraries based on the 7-Bromo-2H- Current time information in Pasuruan, ID.nih.govdioxolo[4,5-B]pyridine scaffold against biological targets (e.g., protein binding sites) can identify potential lead compounds for drug discovery programs. This integrated approach of computational modeling and synthesis has been successful in identifying pyridine variants with improved pharmacological profiles. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.